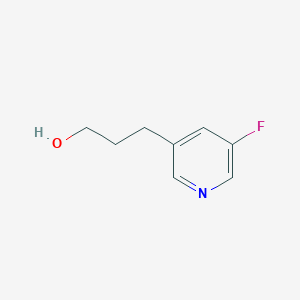

3-(5-Fluoropyridin-3-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It features a fluorinated pyridine ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

The synthesis of 3-(5-Fluoropyridin-3-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of 5-fluoropyridine and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones, depending on reaction conditions.

Mechanism : The alcohol is oxidized via proton abstraction and hydride transfer, forming a carbonyl intermediate. Stronger oxidants like KMnO₄ fully oxidize to carboxylic acids, while controlled conditions yield aldehydes .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, useful for prodrug design or further derivatization.

| Acylating Agent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 3-(5-Fluoropyridin-3-yl)propyl acetate | Pyridine | 92% | |

| Benzoyl chloride | 3-(5-Fluoropyridin-3-yl)propyl benzoate | DMAP | 88% |

Applications : Esters enhance lipophilicity for improved bioavailability in medicinal chemistry.

Nucleophilic Substitution

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) under basic conditions.

Mechanism : Fluorine’s electron-withdrawing effect activates the pyridine ring for attack by strong nucleophiles, displacing fluoride .

Alkylation and Etherification

The alcohol serves as a nucleophile in alkylation or Mitsunobu reactions.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, THF | 3-(5-Fluoropyridin-3-yl)propyl ether | 78% | |

| Williamson synthesis | NaH, alkyl halide | Alkyl ether derivatives | 80–90% |

Example : Reaction with methyl iodide yields 3-(5-fluoropyridin-3-yl)propyl methyl ether, a precursor for surfactants.

Reductive Amination

The alcohol is converted to an amine via intermediate aldehyde formation.

| Conditions | Amine Source | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, NH₄OAc | Ammonia | 3-(5-Fluoropyridin-3-yl)propan-1-amine | 70% |

Applications : Aminated derivatives show enhanced binding to biological targets like enzymes.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for aryl functionalization.

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(5-Phenylpyridin-3-yl)propan-1-ol | 60% |

Mechanism : Palladium-catalyzed coupling replaces the fluorine atom with aryl groups .

Comparative Reactivity Table

Key differences between 3-(5-Fluoropyridin-3-yl)propan-1-ol and analogs:

Industrial-Scale Considerations

Applications De Recherche Scientifique

3-(5-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.

Mécanisme D'action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-(5-Fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has an amino group instead of a hydroxyl group, which alters its reactivity and applications.

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Activité Biologique

3-(5-Fluoropyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₀FNO

- Molar Mass : 155.17 g/mol

- CAS Number : 22620-37-7

The presence of a fluorine atom in the pyridine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly as a ligand for specific receptors. The fluorine substitution in the pyridine ring enhances its binding affinity and selectivity towards certain biological targets.

- Inhibition of Enzymes :

- Receptor Binding :

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can significantly affect its biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5-position | Fluorination | Increased binding affinity to receptors |

| Propanol side chain | Alkyl modifications | Variability in enzyme inhibition potency |

Studies have shown that small changes in substituents can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

Several studies illustrate the biological activity of this compound and its analogs:

- Anti-Tuberculosis Activity :

- CNS Activity :

Propriétés

Formule moléculaire |

C8H10FNO |

|---|---|

Poids moléculaire |

155.17 g/mol |

Nom IUPAC |

3-(5-fluoropyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H10FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,1-3H2 |

Clé InChI |

BHXMDRHCPQRRBF-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC=C1F)CCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.